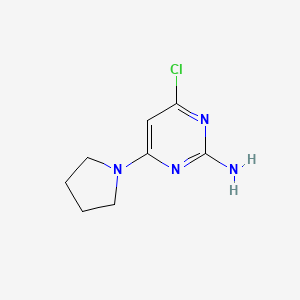
4-(1H-吲哚-3-基)丁酸苄酯
描述
Synthesis Analysis
The synthesis of benzyl 4-(1H-indol-3-yl)butanoate involves a multi-step process starting from 4-(1H-indol-3-yl)butanoic acid. This precursor undergoes esterification to form ethyl 4-(1H-indol-3-yl)butanoate, followed by further chemical transformations to achieve various indole-based scaffolds. For example, a study demonstrated the sequential transformation of 4-(1H-indol-3-yl)butanoic acid into ethyl 4-(1H-indol-3-yl)butanoate, then to 4-(1H-indol-3-yl)butanohydrazide, and subsequently to various indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides through nucleophilic substitution reactions (Nazir et al., 2018).
Molecular Structure Analysis
The molecular structure of benzyl 4-(1H-indol-3-yl)butanoate and its derivatives is confirmed through spectral and elemental analysis. This structural confirmation is crucial for understanding the compound's chemical behavior and its interaction with biological targets. The detailed molecular structure aids in the further development of indole-based compounds with potential therapeutic applications.
Chemical Reactions and Properties
Benzyl 4-(1H-indol-3-yl)butanoate undergoes various chemical reactions that lead to the formation of novel compounds with significant biological activity. For instance, its transformation into oxadiazole scaffolds involves nucleophilic substitution reactions that are key to synthesizing compounds with urease inhibitory potential (Nazir et al., 2018).
科学研究应用
脲酶抑制
- 4-(1H-吲哚-3-基)丁酸苄酯衍生物已被研究其对脲酶的体外抑制潜力。这些衍生物表现出显着的抑制作用,表明在药物设计计划中具有潜在的治疗应用 (Nazir 等,2018)。
碱性磷酸酶抑制
- 已评估类似化合物对碱性磷酸酶的抑制作用。它们相对于所使用的标准表现出有效的抑制作用,表明在正常骨骼和牙齿钙化中具有潜在的医学应用 (Abbasi 等,2019)。
抗癌活性
- 一些研究探索了 4-(1H-吲哚-3-基)丁酸苄酯类似物作为抗癌剂的潜力。这些化合物对各种癌细胞系显示出中等的抗肿瘤活性,表明它们在癌症治疗中的作用 (Horishny 和 Matiychuk,2020), (Penthala、Yerramreddy 和 Crooks,2011)。
神经精神活性
- 还对含吲哚的γ-氨基丁酸衍生物的神经精神活性进行了研究,包括 4-(1H-吲哚-3-基)丁酸苄酯。这些化合物根据其分子结构表现出不同的神经精神活性 (Berestovitskaya 等,2018)。
化学合成和应用
- 该化合物还被用于各种化学合成中,证明了其在有机化学中的多功能性。例如,其衍生物已用于四氢-2(1H)-咔唑酮的合成,表明其在创建复杂有机结构中的效用 (Wittekind 和 Lazarus,1970)。
安全和危害
属性
IUPAC Name |
benzyl 4-(1H-indol-3-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-19(22-14-15-7-2-1-3-8-15)12-6-9-16-13-20-18-11-5-4-10-17(16)18/h1-5,7-8,10-11,13,20H,6,9,12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJYIODZAOTVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCCC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363249 | |
| Record name | benzyl 4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55747-37-0 | |
| Record name | benzyl 4-(1H-indol-3-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

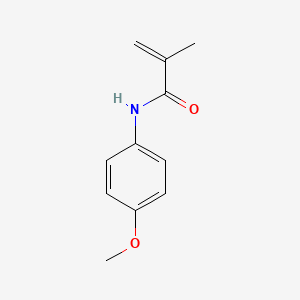


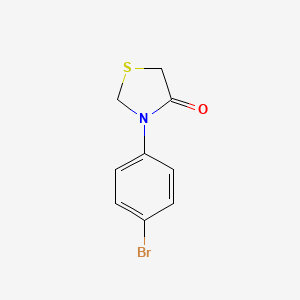
![5-Bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B1270165.png)

![4-({[(Benzyloxy)carbonyl]amino}methyl)benzoic acid](/img/structure/B1270183.png)
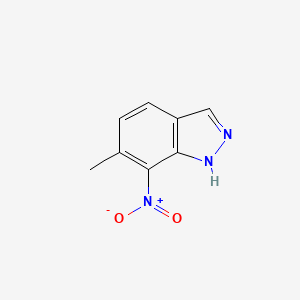
![1-(7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1270196.png)
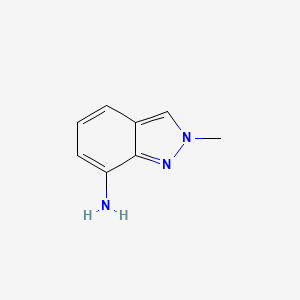
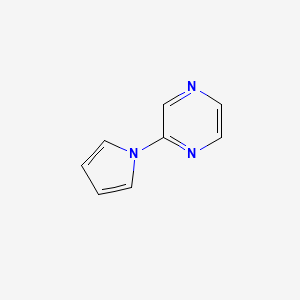
![4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1270206.png)
